3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
Description
Properties
IUPAC Name |
10-(4-ethoxyphenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-3-23-14-7-5-13(6-8-14)22-18(25)21-16-11-19(22,2)24-17-9-4-12(20)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXNRLJWWKQCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione typically involves multiple steps One common method starts with the preparation of the oxadiazocine core through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved often include inhibition of signal transduction pathways or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the benzo[g][1,3,5]oxadiazocine core or analogous heterocyclic systems. Key differences in substituents, functional groups, and biological implications are highlighted.
Core Structure and Functional Group Modifications
Substituent Effects
Biological Activity
The compound 3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione , identified by its CAS number 896704-81-7 , is a member of the oxadiazocine family. This class of compounds has garnered attention due to their diverse biological activities, including potential applications in pharmacology.
The molecular formula of this compound is with a molecular weight of 358.4 g/mol . The structure includes a fluorinated aromatic ring and a thione functional group, which are known to influence biological interactions.
Biological Activities
Research indicates that derivatives of oxadiazocines exhibit a range of biological activities:
- Antimicrobial Activity : Compounds similar to the target molecule have demonstrated significant antibacterial and antifungal properties. For instance, studies on related benzoxazine derivatives highlight their effectiveness against various pathogens, suggesting potential applications in treating infections .
- Anticancer Properties : Some oxadiazocine derivatives have shown promise in inhibiting cancer cell proliferation. A study focusing on related structures indicated that modifications in the molecular framework could enhance cytotoxicity against specific cancer lines .
- Anti-inflammatory Effects : Certain derivatives have been reported to exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines. This suggests that the compound may have therapeutic implications in inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study conducted on various oxadiazocine derivatives demonstrated that modifications at the phenyl ring significantly impacted antimicrobial efficacy. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics.
| Compound Tested | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Oxadiazocine A | Effective | Moderate |
| Oxadiazocine B | Highly effective | Effective |
| Target Compound | Effective | Moderate |
Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that the compound induced apoptosis in a dose-dependent manner.
| Concentration (µM) | % Cell Viability (MCF-7) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Study 3: Anti-inflammatory Activity
The anti-inflammatory potential was evaluated using an animal model of arthritis. The compound significantly reduced swelling and inflammatory markers compared to controls.
Q & A
Basic: What are the recommended synthetic routes for preparing 3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione?
Methodological Answer:
A common approach involves cyclization reactions using thiosemicarbazides or thiourea intermediates. For example:
- Thiosemicarbazide cyclization : React 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2 h), followed by recrystallization from DMF-ethanol .
- Aryl isothiocyanate cyclization : React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to form thioureas, which are cyclized with acid to yield oxadiazinane-thiones .
- Optimization : Adjust reflux time, solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of oxocompounds (e.g., 0.03 mol vs. 0.01 mol of thiosemicarbazide) to improve yield .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use H and C NMR to confirm substituent positions, particularly the ethoxyphenyl, fluorine, and methanobenzo groups. Compare chemical shifts with analogous oxadiazinane-thiones .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 346.114 g/mol for similar benzimidazole-thiones) and fragmentation patterns .
- Melting Point Analysis : Compare with literature values (e.g., 82–84°C for structurally related triazinane-thiones) to assess purity .
Advanced: How can researchers optimize reaction yields when encountering low product purity?
Methodological Answer:
- Recrystallization : Use mixed solvents (e.g., DMF-acetic acid or chloroform/petroleum ether) to remove unreacted starting materials .
- Acid-Base Workup : Neutralize unreacted carboxylic acids with sodium bicarbonate after cyclization, as demonstrated in triazole-thione syntheses .
- Chromatographic Purification : Employ column chromatography (e.g., silica gel with chloroform-methanol gradients) to isolate isomers or by-products .
Advanced: How should researchers address contradictory data in cyclization reactions (e.g., varying yields or unexpected by-products)?
Methodological Answer:
- Systematic Variation : Test different catalysts (e.g., HCl vs. NaOH) and solvents (polar vs. non-polar) to identify optimal conditions .
- Mechanistic Studies : Use kinetic analysis (e.g., TLC monitoring) to determine if side reactions occur during prolonged reflux .
- By-Product Identification : Characterize unexpected products via HRMS and NMR to adjust stoichiometry (e.g., excess oxocompound in thiosemicarbazide reactions) .
Basic: What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Solvent Recrystallization : Use DMF-ethanol (1:1) or chloroform/petroleum ether (1:2) for high-purity crystals .
- Precipitation : Acidify reaction mixtures to pH ~5 with HCl to precipitate thione derivatives .
- Vacuum Filtration : Remove insoluble impurities after reflux using Büchner filtration with ethanol washes .
Advanced: What strategies are recommended for isolating and characterizing isomeric forms of this compound?
Methodological Answer:
- Chromatographic Separation : Use preparative HPLC with a C18 column and acetonitrile/water mobile phase to resolve isomers .
- Crystallographic Analysis : Perform X-ray diffraction on single crystals (if available) to confirm stereochemistry .
- Dynamic NMR : Monitor temperature-dependent NMR shifts to detect rotational isomers in oxadiazocine-thiones .
Basic: How can researchers confirm the molecular structure of synthesized batches?
Methodological Answer:
- HRMS Validation : Match exact mass (e.g., 346.114 g/mol for benzimidazole-thiones) and isotopic patterns .
- 2D NMR Techniques : Use HSQC and HMBC to correlate H and C signals, confirming connectivity of the methanobenzo ring .
- Elemental Analysis : Verify C, H, N, S content (±0.3% tolerance) to rule out solvent retention .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or fluoro groups) and compare bioactivity .
- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on thione reactivity .
- Biological Assays : Test derivatives against target enzymes (e.g., acetylcholinesterase) using fluorometric assays, referencing protocols for similar oxadiazole-thiones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
